



# Experimental setup for measuring the photopolymerization rate with Ethyl 4-dimethylaminobenzoate

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Compound of Interest		
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# Application Note: Measuring Photopolymerization Rate with Ethyl 4-dimethylaminobenzoate

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Photopolymerization is a light-induced process that converts liquid monomers and oligomers into a solid polymer network. This technique is fundamental to various industries, including dental restoratives, 3D printing, coatings, and medical adhesives.[1] The kinetics of this reaction, specifically the rate of polymerization, are critical to the final properties of the material. The process is initiated by a photoinitiator system, which absorbs light and generates reactive species (free radicals or cations) that initiate polymerization.[2]

**Ethyl 4-dimethylaminobenzoate** (EDB), a tertiary amine, is a highly effective co-initiator or synergist, particularly for Type II photoinitiators like camphorquinone (CQ).[2][3] In these systems, the photoinitiator absorbs light and enters an excited state. It then interacts with EDB, which acts as a hydrogen donor, leading to the formation of a free radical that starts the polymerization chain reaction.[3] This process can significantly reduce oxygen inhibition, a common issue in free-radical polymerization.[3] This application note details the primary experimental methods for accurately measuring the photopolymerization rate of formulations containing EDB.



### **Key Measurement Techniques**

Several real-time monitoring techniques are available to quantify the kinetics of photopolymerization.[4] The most common and powerful methods include:

- Photo-Differential Scanning Calorimetry (Photo-DSC): This thermal analysis technique
  measures the heat flow associated with the exothermic polymerization reaction as it is
  initiated by UV/Vis light.[5][6] It is a robust method for determining parameters like the rate of
  polymerization, total conversion, and induction time.[7]
- Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy: RT-FTIR is a widely used
  and effective method for monitoring the disappearance of reactive functional groups (e.g.,
  C=C double bonds in acrylates) in real-time.[4][8] By tracking the decrease in the
  characteristic IR absorption band, one can directly calculate the degree of conversion and
  the rate of polymerization.[9]
- Photo-Rheometry: This technique measures the change in viscoelastic properties (storage modulus G' and loss modulus G") of a material as it cures under UV/Vis irradiation.[10][11] It is particularly useful for determining the gel point, which is the transition from a liquid to a solid-like state, and for understanding the development of mechanical properties during curing.[11][12]

# Experimental Protocols Photo-Differential Scanning Calorimetry (Photo-DSC)

This protocol describes how to measure the heat of reaction to determine polymerization kinetics.

#### Materials and Equipment:

- DSC instrument with a photocalorimetry accessory (e.g., TA Instruments Q2000 with Omnicure S2000 light source).[5]
- Monomer/Oligomer blend (e.g., BisGMA/TEGDMA for dental applications).[2]
- Photoinitiator (e.g., Camphorquinone, CQ).



- Co-initiator: Ethyl 4-dimethylaminobenzoate (EDB).[3]
- Inhibitor (e.g., BHT).
- Open aluminum DSC pans.[7]
- Microbalance.
- Nitrogen purge gas.[5]

#### Protocol:

- Formulation Preparation: In a dark or UV-filtered environment, prepare the photopolymer formulation. For a typical dental resin, this might be a 50/50 wt% blend of BisGMA/TEGDMA with 0.2 wt% CQ and 0.8 wt% EDB.[13] Ensure all components are thoroughly mixed.
- Sample Preparation: Accurately weigh 1-5 mg of the liquid resin into an open aluminum DSC pan.[7]
- Instrument Setup:
  - Place the sample pan in the DSC cell. Use an identical empty pan as a reference.
  - Purge the cell with nitrogen (e.g., 50 mL/min) to create an inert atmosphere and minimize oxygen inhibition.[5][6]
  - Set the instrument to an isothermal temperature, typically 25°C or 37°C.[5][7]
- Measurement:
  - Allow the heat flow signal to stabilize for several minutes.
  - Initiate the UV/Vis light exposure at a defined intensity (e.g., 40 mW/cm²) and wavelength range (e.g., 320-500 nm).[5]
  - Record the exothermic heat flow as a function of time for a set duration (e.g., 3-5 minutes).
     [6]



- To determine the total heat of reaction (ΔH\_total), a second, high-intensity exposure can be performed to ensure complete conversion.[7]
- Data Analysis:
  - The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).
  - The degree of conversion (DC) at any time 't' is calculated by dividing the cumulative heat evolved up to that time (ΔH\_t) by the theoretical total heat of reaction for 100% conversion (ΔH theoretical).

## Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy

This protocol details how to monitor the conversion of monomer functional groups.

#### Materials and Equipment:

- FTIR spectrometer with a real-time measurement capability (e.g., Nicolet iS10).[9]
- UV/Vis light source with a light guide (e.g., 365 nm or 405 nm LED).[1][9]
- KBr or NaCl salt plates, or an Attenuated Total Reflectance (ATR) accessory.
- Photopolymer formulation as described above.

#### Protocol:

- Formulation Preparation: Prepare the resin formulation under UV-filtered light as in the Photo-DSC protocol.
- Sample Preparation:
  - Place a single drop of the liquid resin onto a KBr plate.
  - Carefully place a second KBr plate on top to create a thin film of a defined thickness (e.g., 20-50 μm).[7]



- Alternatively, for ATR-FTIR, place a drop of the sample directly onto the ATR crystal.[1]
- Instrument Setup:
  - Configure the spectrometer for rapid, continuous scanning (e.g., 4 scans per spectrum).[1]
  - Position the sample in the spectrometer's sample compartment.
  - Align the UV light guide to irradiate the sample area being analyzed by the IR beam.[8]
- Measurement:
  - Record an initial IR spectrum of the uncured sample (t=0).
  - Start the real-time spectral acquisition. After a short delay (e.g., 10-20 seconds) to establish a baseline, turn on the UV light source.[1][9]
  - Continue recording spectra for the desired duration.
- Data Analysis:
  - Monitor the decrease in the peak area of a characteristic absorption band of the monomer's reactive group. For acrylates/methacrylates, this is often the C=C double bond wag at ~810 cm<sup>-1</sup> or the C=C stretch at ~1635 cm<sup>-1</sup>.[1][8]
  - The degree of conversion (DC) is calculated using the following equation: DC(%) = (1 (A t / A 0)) \* 100 where A t is the peak area at time 't' and A 0 is the initial peak area.[9]
  - The rate of polymerization (Rp) is the first derivative of the conversion vs. time plot (d(DC)/dt).

### **Data Presentation**

Quantitative data from these experiments should be summarized for clear comparison.



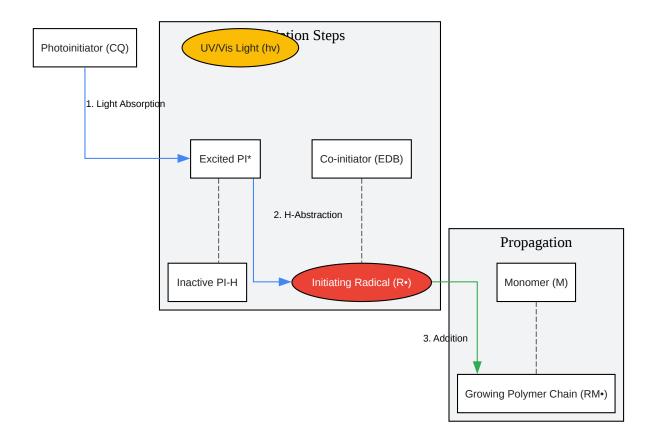
Formulation ID	EDB Conc. (wt%)	Photoinitiat or (wt%)	Light Intensity (mW/cm²)	Max. Polymerizat ion Rate (Rp_max, %/s)[13]	Final Conversion (DC, %)[13]
F1	0.8	CQ (0.2)	50	15.1	88.3
F2	1.2	CQ (0.2)	50	18.5	90.1
F3	0.8	CQ (0.2)	100	25.4	91.5
F4	0.0	CQ (0.2)	50	5.2	65.7

Table 1: Example data comparing polymerization kinetics of different formulations under varying conditions. Data is illustrative.

# Visualizations Photochemical Initiation Pathway

The diagram below illustrates the mechanism by which EDB acts as a co-initiator with a Type II photoinitiator like Camphorquinone (CQ).





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Figure 1. Photochemical initiation pathway with EDB.

### **Experimental Workflow**

The following diagram outlines the general workflow for measuring photopolymerization kinetics.



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Figure 2. General experimental workflow.



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